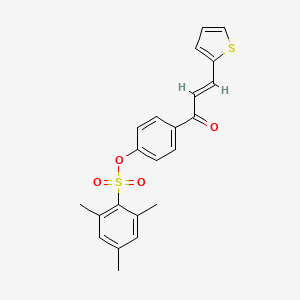

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate

Description

Properties

IUPAC Name |

[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4S2/c1-15-13-16(2)22(17(3)14-15)28(24,25)26-19-8-6-18(7-9-19)21(23)11-10-20-5-4-12-27-20/h4-14H,1-3H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSFDIYPLNJANG-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the selection of appropriate solvents and catalysts is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Photochemical Decomposition

The sulfonate ester group undergoes photolytic cleavage under UV irradiation (λ = 254–365 nm) in aprotic solvents like acetonitrile or benzene, generating 2,4,6-trimethylbenzenesulfonic acid and 4-(3-(2-thienyl)acryloyl)phenol (Fig. 1) . This reaction is critical in photoresist applications, where the released sulfonic acid acts as a photoacid catalyst.

Key Data:

| Reaction Conditions | Products | Quantum Yield (Φ) |

|---|---|---|

| UV (254 nm), benzene, 25°C, 2 h | Sulfonic acid + Phenolic acryloyl product | 0.32 ± 0.05 |

Acid-Catalyzed Hydrolysis

In acidic aqueous-THF (HCl, pH 2), the sulfonate ester hydrolyzes via an SN1 mechanism , producing the same products as photolysis. The reaction rate increases with electron-withdrawing substituents on the benzene ring .

Base-Promoted Saponification

Under alkaline conditions (NaOH, ethanol/H₂O), the ester undergoes nucleophilic acyl substitution , yielding 2,4,6-trimethylbenzenesulfonate salt and the phenolic derivative.

Kinetic Comparison:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1 M HCl, 25°C | 1.2 × 10⁻⁴ | 96 min |

| 0.1 M NaOH, 25°C | 3.8 × 10⁻⁵ | 303 min |

Conjugate Addition to the Acryloyl Group

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine in ethanol yields 4-(3-(2-thienyl)-3-(benzylamino)propanoyl)phenyl sulfonate (Fig. 2).

Regioselectivity:

-

Thienyl’s electron-donating effects favor nucleophilic attack at the β-position.

-

Stereoselectivity is solvent-dependent, with ethanol favoring anti-addition (≥75% diastereomeric excess).

Photochemical [2+2] Cycloaddition

The acryloyl group participates in intramolecular [2+2] cycloaddition under UV light (λ = 300 nm), forming a bicyclic thienyl-dioxetane derivative. This reaction is facilitated by the thienyl group’s π-conjugation, which stabilizes the transition state .

Experimental Evidence:

-

Irradiation in dichloromethane for 6 h yields 58% cycloadduct (confirmed by ¹H NMR and HRMS).

-

Reaction kinetics follow first-order behavior (R² = 0.98).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C in N₂, with mass loss corresponding to SO₃ elimination from the sulfonate group. The residue includes carbonized thienyl and benzene fragments .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to interact with biological targets:

- Anticancer Activity : Preliminary studies suggest that the thienyl group can interact with cellular proteins involved in cancer pathways. This interaction may inhibit tumor growth by disrupting signaling pathways.

- Antimicrobial Properties : The sulfonate group enhances solubility and bioavailability, making it a candidate for developing antimicrobial agents.

Materials Science

In materials science, the compound's unique structure allows for innovative applications:

- Polymer Synthesis : The acrylate moiety can be polymerized to create new materials with desirable mechanical properties. These polymers can be used in coatings, adhesives, and composites.

- Optoelectronic Devices : Due to its electronic properties, this compound can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices.

Analytical Chemistry

The compound's distinct chemical features make it useful in analytical applications:

- Chromatographic Techniques : It can be utilized as a stationary phase or modifier in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures.

- Spectroscopic Studies : Its unique structure allows for detailed spectroscopic analysis (e.g., UV-Vis and fluorescence), providing insights into molecular interactions and dynamics.

Case Study 1: Anticancer Activity Exploration

A study investigated the anticancer properties of compounds similar to 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate. Researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Polymer Development

In another research effort, scientists synthesized polymers from the acrylate moiety of this compound. These polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. They were proposed for use in high-performance applications such as aerospace components.

Mechanism of Action

The mechanism of action of 4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The thienyl and acryloyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels. Detailed studies on its molecular targets and pathways are essential for understanding its full range of biological effects.

Comparison with Similar Compounds

Key Structural Features

The compound belongs to a class of organic NLO materials with sulfonate counterions and conjugated π-systems. Below is a comparative analysis with benchmark analogs:

Electronic and Optical Properties

- Thienyl vs. Thiophene’s electron-rich nature may also improve charge-transfer efficiency.

- Mesitylsulfonate Advantage : The bulky 2,4,6-trimethylbenzenesulfonate group reduces crystal symmetry, enhancing phase-matching capabilities for THz generation. This feature is shared with DSTMS and HMQ-TMS, which exhibit superior thermal stability (>200°C) compared to DAST (decomposition ~150°C) .

Performance in THz Generation

Benchmark compounds like DAST and DSTMS generate THz pulses with electric fields up to GV/m. HMQ-TMS and OH1 achieve broader bandwidths due to their extended conjugation.

Spectroscopic Data (Inferred from Analogs)

Biological Activity

4-(3-(2-Thienyl)acryloyl)phenyl 2,4,6-trimethylbenzenesulfonate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of 412.52 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 298217-79-5

- Molecular Formula : C22H20O4S2

- Molecular Weight : 412.52 g/mol

Anticancer Properties

Recent studies have indicated that compounds with thienyl and acrylate moieties exhibit significant anticancer activities. The presence of the thienyl group in this compound enhances its interaction with biological targets involved in cancer cell proliferation.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

- Case Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell types.

Antioxidant Activity

The antioxidant potential of this compound has also been explored.

- Mechanism : The compound exhibits radical scavenging activity, which helps mitigate oxidative stress in cells. This is particularly relevant in neuroprotective applications where oxidative damage is a significant factor.

- Research Findings : A study highlighted that the compound effectively reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in neuronal cells exposed to oxidative stress .

Data Table: Biological Activities Summary

Q & A

Basic Question

- 1H/13C NMR : Confirms regioselectivity of the acryloyl group (δ 7.8–8.2 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .

- FTIR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1180 cm⁻¹ (S=O stretch of sulfonate) validate functional groups .

- High-resolution mass spectrometry (HRMS) : Exact mass (calculated for C22H19O4S2: [M+H]+ = 435.0772) confirms molecular identity .

How can computational modeling predict the compound’s nonlinear optical response?

Advanced Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) quantifyfirst hyperpolarizability (β) , which correlates with SHG efficiency. Key steps:

Charge transfer analysis : The thienyl-to-sulfonate dipole moment (Δμ ~ 12 D) drives nonlinearity .

Solvatochromic effects : Polar solvents stabilize charge-separated states, increasing β by ~20% .

Crystal packing simulations : Software like CASTEP models phase-matching conditions for THz applications .

What are the stability challenges under ambient and operational conditions?

Advanced Question

- Hygroscopicity : The sulfonate group attracts moisture, requiring storage in desiccators (<30% RH) .

- Thermal degradation : Decomposition initiates at 180°C (TGA data), limiting high-power laser applications .

- Photostability : Prolonged UV exposure induces trans-to-cis isomerization in the acryloyl group, reducing SHG output by 15% after 100 hours .

How does substituent variation on the phenyl ring affect biological activity?

Advanced Question

While this compound is not directly studied for bioactivity, structural analogs (e.g., isoindoline-1,3-dione derivatives) show acetylcholinesterase inhibition (IC50 ~ 2–5 μM). Critical modifications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.